molecular formula C22H16FN7 B1295996 Etriciguat CAS No. 402595-29-3

Etriciguat

Cat. No.: B1295996
CAS No.: 402595-29-3
M. Wt: 397.4 g/mol
InChI Key: VAIBMQLMFYXTLJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Etriciguat involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the formation of a pyrazolo[3,4-b]pyridine core, followed by the introduction of a fluorobenzyl group and a pyridinyl group. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as palladium on carbon. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Etriciguat undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution.

Scientific Research Applications

Etriciguat has a wide range of scientific research applications:

Mechanism of Action

Etriciguat exerts its effects by stimulating soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This increase in cGMP levels leads to the relaxation of vascular smooth muscles and vasodilation, which is beneficial in treating conditions like pulmonary hypertension. The molecular targets include sGC and the downstream signaling pathways involving cGMP .

Properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-pyridin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN7/c23-18-6-2-1-4-15(18)13-30-22-16(5-3-9-26-22)19(29-30)21-27-12-17(20(24)28-21)14-7-10-25-11-8-14/h1-12H,13H2,(H2,24,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIBMQLMFYXTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C4=NC=C(C(=N4)N)C5=CC=NC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193244
Record name Etriciguat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402595-29-3
Record name Etriciguat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402595293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etriciguat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETRICIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3ZEH4F4CA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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